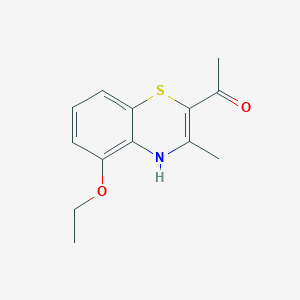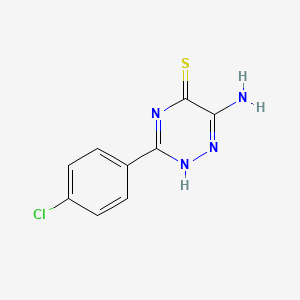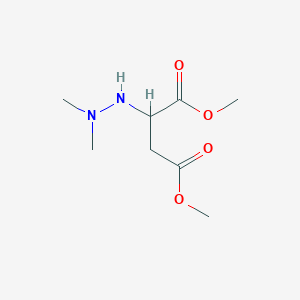
Dimethyl 2-(2,2-dimethylhydrazinyl)butanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 2-(2,2-dimethylhydrazinyl)butanedioate is a chemical compound known for its unique structure and properties It is an ester derivative of butanedioic acid, featuring a dimethylhydrazinyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-(2,2-dimethylhydrazinyl)butanedioate typically involves the esterification of butanedioic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The dimethylhydrazinyl group is introduced through a subsequent reaction involving hydrazine derivatives.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
化学反应分析
Types of Reactions
Dimethyl 2-(2,2-dimethylhydrazinyl)butanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the ester.
Reduction: Alcohol derivatives.
Substitution: Substituted hydrazinyl derivatives.
科学研究应用
Dimethyl 2-(2,2-dimethylhydrazinyl)butanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which Dimethyl 2-(2,2-dimethylhydrazinyl)butanedioate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydrazinyl group can form covalent bonds with active sites, leading to inhibition or activation of biological pathways. The ester groups facilitate the compound’s solubility and transport within biological systems.
相似化合物的比较
Similar Compounds
Dimethyl butanedioate: Lacks the hydrazinyl group, making it less reactive in certain contexts.
Dimethyl 2-hydrazinylbutanedioate: Similar structure but with a single hydrazinyl group, leading to different reactivity and applications.
Uniqueness
Dimethyl 2-(2,2-dimethylhydrazinyl)butanedioate is unique due to the presence of the dimethylhydrazinyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry.
属性
CAS 编号 |
88419-42-5 |
|---|---|
分子式 |
C8H16N2O4 |
分子量 |
204.22 g/mol |
IUPAC 名称 |
dimethyl 2-(2,2-dimethylhydrazinyl)butanedioate |
InChI |
InChI=1S/C8H16N2O4/c1-10(2)9-6(8(12)14-4)5-7(11)13-3/h6,9H,5H2,1-4H3 |
InChI 键 |
CVZHWSDOWNVJLU-UHFFFAOYSA-N |
规范 SMILES |
CN(C)NC(CC(=O)OC)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


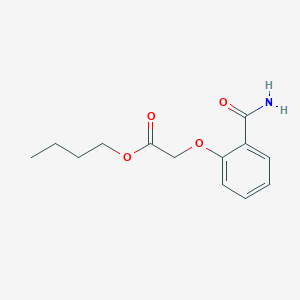
![3,4,7,7-Tetramethylbicyclo[4.1.0]heptane](/img/structure/B14382428.png)
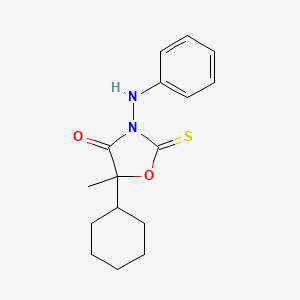


![3-Methyl-7-phenyl-4H-[1,3,4]oxadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B14382458.png)
![1-[(E)-4-phenyliminopent-2-en-2-yl]-3-propylurea](/img/structure/B14382459.png)
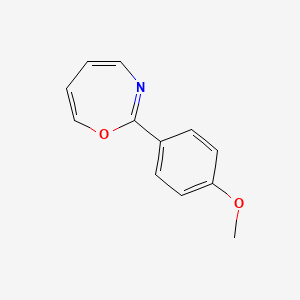
![3,8-Dioxatricyclo[3.2.1.02,4]oct-6-ylmethanol](/img/structure/B14382464.png)


![4-{[5-(Methanesulfinyl)pentyl]oxy}benzoic acid](/img/structure/B14382477.png)
